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Compound of Interest

Oxolan-3-ylmethanesulfonyl
Compound Name:
chloride

Cat. No. B3050199

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic data for Oxolan-3-yImethanesulfonyl chloride. Designed for researchers,
scientists, and professionals in drug development, this document synthesizes foundational
principles of spectroscopic analysis with practical, field-proven insights to facilitate the
structural elucidation and quality assessment of this important synthetic intermediate. While
experimental spectra for this specific molecule are not widely published, this guide presents a
robust, predictive analysis based on the well-established spectroscopic behavior of its
constituent functional groups: the oxolane (tetrahydrofuran) ring and the methanesulfonyl
chloride moiety.

Molecular Structure and Spectroscopic Overview

Oxolan-3-ylmethanesulfonyl chloride (CsHsCIlOsS) is a reactive intermediate valuable in
organic synthesis, particularly for the introduction of the oxolane-3-yl-methyl group.[1] Its
structure presents a unique combination of a saturated heterocyclic ring and a highly
electrophilic sulfonyl chloride group. A thorough spectroscopic analysis is paramount for
confirming its identity, purity, and stability.

The primary analytical techniques for characterizing sulfonyl chlorides include Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
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(MS).[2] Each technique provides complementary information to build a complete structural
picture.

Molecular Structure:

Caption: Molecular structure of Oxolan-3-ylmethanesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
Oxolan-3-yImethanesulfonyl chloride, providing detailed information about the chemical
environment of each proton and carbon atom.[2]

'H NMR Spectroscopy

The *H NMR spectrum will provide information on the number of different types of protons and
their connectivity. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated
solvents such as CDCls or acetone-de are recommended for analysis.[2]

Predicted *H NMR Data (in CDCIs):
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~39-3.6 m

4H

Ha (ring CH2)

Protons on
carbons adjacent
to the ring
oxygen are
deshielded.

~3.7
(deshielded)

2H

CH2-SO:Cl

The strongly
electron-
withdrawing
sulfonyl chloride
group causes
significant

deshielding.

~28-26 m

1H

Hy (ring CH)

The methine
proton is coupled
to adjacent
methylene

groups.

~22-19 m

2H

Hp (ring CH-2)

Protons on the
carbon beta to
the ring oxygen
are less
deshielded.

Key Insights:

e The multiplet at approximately 3.68 ppm is indicative of protons adjacent to a strong

electron-withdrawing group, in this case, the sulfonyl chloride.[3]

e The complex splitting patterns of the ring protons arise from geminal and vicinal couplings.

2D NMR techniques like COSY would be invaluable for definitively assigning these

correlations.[4]
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3C NMR Spectroscopy

The 13C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in

the molecule.

Predicted 13C NMR Data (in CDClIs3):

Chemical Shift (6, ppm) Assignment Rationale
) Carbons adjacent to the ring
~ 68 - 66 Ca (ring CH2) ]
oxygen appear at a lower field.
The carbon directly attached to
~55-53 CH2-SO:Cl the sulfonyl chloride group is
significantly deshielded.
] The methine carbon of the
~38-36 Cy (ring CH) ]
ring.
The carbon beta to the ring
~29-27 CB (ring CH2) oxygen is the most shielded of

the ring carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of Oxolan-3-ylmethanesulfonyl chloride.

o Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) in a clean, dry NMR

tube.
o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).
e Acquisition:
o Acquire a *H NMR spectrum using a 400 MHz or higher field spectrometer.

o Acquire a 3C NMR spectrum with proton decoupling.
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o For detailed structural confirmation, perform 2D NMR experiments such as COSY (H-H
correlation) and HSQC (C-H correlation).

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups
present in the molecule, particularly the sulfonyl chloride.[2][3]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm—?) Intensity Assignment
~ 2980 - 2850 Medium C-H stretching (alkane)
~ 1380 - 1360 Strong Asymmetric S=0 stretching
~1180 - 1160 Strong Symmetric S=0 stretching
~ 1100 - 1050 Strong C-O-C stretching (ether)
~ 600 - 500 Strong S-Cl stretching

Key Insights:

e The two strong absorption bands for the S=0O stretches are highly characteristic of the
sulfonyl chloride group.[3] Their presence provides strong evidence for the integrity of this
functional group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

e Background Scan: Record a background spectrum of the empty ATR crystal.

o Sample Application: Place a small amount of the neat liquid sample directly onto the ATR
crystal.
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e Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~1.

e Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of the molecule, which aids in confirming its identity.[2]

Predicted Mass Spectrometry Data (Electron lonization - El):

mlz Interpretation
Molecular ion peak ([M]*) with the characteristic
184/186 . : .
3:1 isotopic pattern for one chlorine atom.
149 [M-CI*
120 [M - SO:]*

[SO2CI* with its A+2 peak at m/z 101 due to the

99 _
37Cl isotope.[3]
85 [CsH9O]* (Oxolanylmethyl fragment)
Key Insights:

e The presence of the molecular ion peak with the correct isotopic distribution for chlorine is a
strong indicator of the compound's identity.

« Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical
(M-35/37) and sulfur dioxide (M-64).[2]

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).
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« Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph-Mass
Spectrometer (GC-MS).

e GC Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to
separate the analyte from any impurities.

e MS Detection: Acquire mass spectra using electron ionization (El) at 70 eV.

Caption: General workflow for GC-MS analysis.

Conclusion

The structural characterization of Oxolan-3-ylmethanesulfonyl chloride relies on a multi-
technique spectroscopic approach. The predicted NMR, IR, and MS data presented in this
guide provide a robust framework for researchers to confirm the synthesis and purity of this
compound. By understanding the expected spectroscopic signatures of the oxolane ring and
the sulfonyl chloride functional group, scientists can confidently interpret their experimental
data and ensure the quality of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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